molecular formula C19H18N2O3 B2798633 4-(3,4-Dimethoxy-benzylidene)-5-methyl-2-phenyl-2,4-dihydro-pyrazol-3-one CAS No. 292160-91-9

4-(3,4-Dimethoxy-benzylidene)-5-methyl-2-phenyl-2,4-dihydro-pyrazol-3-one

Cat. No.: B2798633
CAS No.: 292160-91-9
M. Wt: 322.364
InChI Key: PEDXHPZSFZQYMI-LFIBNONCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound is a chemical substance that is part of a collection of rare and unique chemicals . It is provided to early discovery researchers for their studies . The buyer assumes responsibility to confirm the product’s identity and/or purity .

Scientific Research Applications

Structural and Spectroscopic Studies

Research has been conducted on the structural and spectroscopic properties of related pyrazolone compounds, providing insight into their molecular geometry, vibrational wave numbers, and electronic structures through techniques like NMR, IR, and X-ray crystallography. These studies contribute to understanding the compound's chemical behavior and potential applications in designing new materials or molecules with specific properties (Patel, 2013).

Antioxidant Properties

A novel pyrazole derivative was synthesized and evaluated for its antioxidant properties, highlighting the potential of such compounds in developing new antioxidants. The compound's structure was confirmed using various spectroscopic methods, and its antioxidant activity was assessed through in vitro assays (Naveen et al., 2021).

Corrosion Inhibition

Schiff base compounds derived from pyrazolone have shown promising results as corrosion inhibitors for steel in acidic environments. These studies indicate the potential application of these compounds in protecting metals from corrosion, a crucial aspect of materials science and engineering (Emregül & Hayvalı, 2006).

Antibacterial Activity

Pyrazole derivatives, including those structurally related to 4-(3,4-Dimethoxy-benzylidene)-5-methyl-2-phenyl-2,4-dihydro-pyrazol-3-one, have been synthesized and tested for their antibacterial activity. Such studies demonstrate the compound's potential in medicinal chemistry, particularly in designing new antibacterial agents (Nayak & Poojary, 2020).

Molecular Docking Studies

In silico docking studies of related compounds have been conducted to explore their interactions with biological targets, such as enzymes or receptors. These studies provide a foundation for further research into the development of novel therapeutic agents based on pyrazolone derivatives (Nayak & Poojary, 2020).

Safety and Hazards

This compound is provided as-is, and the buyer assumes responsibility for its safe use . Sigma-Aldrich, the supplier, does not provide a warranty of merchantability, fitness for a particular purpose, or against infringement of intellectual property rights .

Properties

IUPAC Name

(4E)-4-[(3,4-dimethoxyphenyl)methylidene]-5-methyl-2-phenylpyrazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O3/c1-13-16(11-14-9-10-17(23-2)18(12-14)24-3)19(22)21(20-13)15-7-5-4-6-8-15/h4-12H,1-3H3/b16-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEDXHPZSFZQYMI-LFIBNONCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=O)C1=CC2=CC(=C(C=C2)OC)OC)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC\1=NN(C(=O)/C1=C/C2=CC(=C(C=C2)OC)OC)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

11.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49643244
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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